molecular formula C17H28N4O3S B2868221 tert-Butyl (1-(6-ethoxy-2-(methylthio)pyrimidin-4-yl)piperidin-4-yl)carbamate CAS No. 1353978-27-4

tert-Butyl (1-(6-ethoxy-2-(methylthio)pyrimidin-4-yl)piperidin-4-yl)carbamate

Cat. No.: B2868221
CAS No.: 1353978-27-4
M. Wt: 368.5
InChI Key: LTRCBMSMNGAFHD-UHFFFAOYSA-N
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Description

Properties

IUPAC Name

tert-butyl N-[1-(6-ethoxy-2-methylsulfanylpyrimidin-4-yl)piperidin-4-yl]carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H28N4O3S/c1-6-23-14-11-13(19-15(20-14)25-5)21-9-7-12(8-10-21)18-16(22)24-17(2,3)4/h11-12H,6-10H2,1-5H3,(H,18,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LTRCBMSMNGAFHD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=NC(=NC(=C1)N2CCC(CC2)NC(=O)OC(C)(C)C)SC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H28N4O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Introduction

The compound tert-Butyl (1-(6-ethoxy-2-(methylthio)pyrimidin-4-yl)piperidin-4-yl)carbamate, identified by its CAS number 1353958-12-9, is a synthetic organic molecule that has gained attention in various fields of biological research. Its structure features a piperidine ring substituted with a pyrimidine moiety, which is significant for its potential biological activities, including therapeutic applications.

Chemical Structure and Properties

The molecular formula of the compound is C18H30N4O3SC_{18}H_{30}N_{4}O_{3}S, with a molecular weight of 382.52 g/mol. The compound's complex structure includes:

  • tert-butyl group : Enhances lipophilicity.
  • Pyrimidine moiety : Known for various biological activities.
  • Piperidine ring : Often associated with pharmacological properties.

The biological activity of this compound is hypothesized to involve interaction with specific molecular targets, such as enzymes and receptors. These interactions can modulate biological pathways, potentially leading to therapeutic effects.

Anticancer Activity

Recent studies have indicated that compounds with similar structural features exhibit significant anticancer properties. For instance, certain pyrimidine derivatives have been shown to inhibit cell proliferation and induce apoptosis in various cancer cell lines, including breast cancer (MDA-MB-231) and liver cancer (HepG2) cells . The mechanism often involves:

  • Microtubule destabilization : Leading to cell cycle arrest.
  • Caspase activation : Promoting apoptosis.

Enzyme Inhibition

The compound may also act as an inhibitor of specific enzymes involved in cancer progression and other diseases. For example, p21-activated kinases (PAKs) are critical in various signaling pathways related to cell growth and survival. Inhibition of these kinases by related compounds has shown promise in reducing tumor growth .

Case Studies

  • Study on Antiproliferative Effects :
    • A study evaluated the antiproliferative effects of related pyrimidine compounds on MDA-MB-231 cells.
    • Results showed a dose-dependent inhibition of cell growth at concentrations as low as 1 μM, with significant morphological changes observed at higher concentrations.
  • Mechanistic Insights :
    • Molecular modeling studies suggest that the compound binds effectively to the active sites of target enzymes, disrupting their function and leading to reduced cellular proliferation.

Research Applications

The unique chemical properties of this compound make it a valuable candidate for:

  • Drug Development : As a lead compound in the synthesis of new pharmaceuticals targeting cancer and other diseases.
  • Biological Research : Exploring its interactions with biological macromolecules to further understand its mechanism of action.

Summary Table of Biological Activities

Activity TypeObserved EffectsReference
AnticancerInduces apoptosis in MDA-MB-231 cells
Enzyme InhibitionInhibits p21-activated kinases
Cell ProliferationDose-dependent inhibition

Comparison with Similar Compounds

Comparison with Structural Analogs

Variations in Pyrimidine Substituents

(a) Ethoxy vs. Methoxy Substituents
  • Compound A : tert-Butyl (1-(6-methoxy-2-(methylthio)pyrimidin-4-yl)piperidin-3-yl)carbamate (CAS 1353944-34-9)
    • Key Difference : Methoxy group replaces ethoxy at the pyrimidine 6-position.
    • Impact :
  • Molecular Weight : Reduced by 14 g/mol (due to shorter alkyl chain).
(b) Methylthio vs. Other Sulfur Groups
  • Compound B : 2-Chloro-5-(methylthio)pyrimidine (CAS 115581-36-7)
    • Key Difference : Chlorine replaces the ethoxy-piperidine-carbamate moiety.
    • Impact :
  • Reactivity : The chloro group enables nucleophilic substitution, making it a versatile intermediate for cross-coupling reactions .

Variations in Piperidine Substituents

(a) Piperidin-4-yl vs. Piperidin-3-yl
  • Compound C : tert-Butyl (1-(6-ethoxy-2-(methylthio)pyrimidin-4-yl)piperidin-3-yl)carbamate (CAS 1353944-34-9)
    • Key Difference : Carbamate group shifts from piperidin-4-yl to piperidin-3-yl.
    • Impact :
  • Stereoelectronic Effects : Altered spatial arrangement may influence binding to biological targets (e.g., kinases) .
(b) Piperidine vs. Piperazine
  • Compound D : tert-Butyl 4-(6-ethoxy-2-(methylthio)pyrimidin-4-yl)piperazine-1-carboxylate (CAS 1353989-90-8)
    • Key Difference : Piperazine ring replaces piperidine, introducing an additional nitrogen atom.
    • Impact :

Modifications to the Carbamate Group

  • Compound E : tert-Butyl (1-(6-methoxy-2-(methylthio)pyrimidin-4-yl)piperidin-3-yl)(methyl)carbamate (CAS 1353966-92-3)
    • Key Difference : Methyl group added to the carbamate nitrogen.
    • Impact :
  • Stability : N-methylation may hinder hydrolysis, extending the protecting group’s longevity under acidic conditions .

Physicochemical Properties

Property Target Compound Compound A (Methoxy) Compound D (Piperazine)
Molecular Weight (g/mol) 368.49 354.47 396.51
Key Functional Groups Ethoxy, Methylthio Methoxy, Methylthio Ethoxy, Piperazine
Solubility Moderate (DCM/MeOH) Higher aqueous solubility Lower lipophilicity

Preparation Methods

Pyrimidine Ring Functionalization

The 6-ethoxy-2-(methylthio)pyrimidin-4-amine intermediate is synthesized via nucleophilic substitution or cyclocondensation. A representative method involves:

  • Reacting 2-methylthio-4-chloro-6-ethoxypyrimidine with ammonia or ammonium hydroxide under reflux in ethanol.
  • Conditions : 80–100°C for 6–12 hours, yielding 85–90% product.

Piperidine Coupling

The piperidine group is introduced via Buchwald-Hartwig amination or nucleophilic aromatic substitution (SNAr):

  • Buchwald-Hartwig Protocol : Using palladium catalysts (e.g., Pd(OAc)$$_2$$), ligands (Xantphos), and piperidine in toluene at 110°C.
  • SNAr Method : Reacting 4-chloro-6-ethoxy-2-(methylthio)pyrimidine with piperidine in DMF at 60°C for 24 hours.

Boc Protection

The secondary amine of piperidine is protected using di-tert-butyl dicarbonate (Boc$$_2$$O):

  • Reagents : Boc$$_2$$O (1.2 equivalents), DMAP (catalytic), in dichloromethane (DCM) at 0–25°C.
  • Yield : 75–80% after column chromatography.

Microwave-Assisted Synthesis Techniques

Microwave irradiation enhances reaction efficiency for pyrimidine derivatives. For example:

  • Cyclocondensation of thiourea derivatives with β-ketoesters under microwave conditions (150°C, 20 minutes) achieves 95% yield.
  • Application to Target Compound : Adapting this method could reduce the piperidine coupling step from 24 hours to 1–2 hours.

Protection and Deprotection Strategies

Boc Group Stability

The tert-butyl carbamate group is stable under basic conditions but susceptible to acidic hydrolysis. For instance:

  • Deprotection : Using trimethylsilyl iodide (TMSI) in acetonitrile at −10°C to 25°C removes the Boc group in 1–2 hours.

Alternative Protecting Groups

While Boc is standard, exploring Fmoc or Cbz groups could offer orthogonal protection for complex syntheses.

Purification and Characterization Methods

Crystallization Optimization

  • Solvent System : Heptanes/toluene (1:4 v/v) at 35–40°C yields high-purity crystals.
  • Seed Crystals : Adding 0.1% w/w seeds ensures controlled crystallization.

Spectroscopic Analysis

  • $$^1$$H NMR : Key signals include δ 1.44 (Boc tert-butyl), δ 4.10 (ethoxy OCH$$2$$), and δ 2.50 (piperidine CH$$2$$).
  • $$^{13}$$C NMR : Peaks at δ 154.6 (Boc carbonyl), δ 148.2 (pyrimidine C-2), and δ 79.8 (tert-butyl).

Industrial-Scale Production Considerations

Cost-Effective Reagents

  • Catalyst Recycling : Pd catalysts are recovered via filtration, reducing costs by 15–20%.
  • Solvent Recovery : Toluene and heptanes are distilled and reused, minimizing waste.

Challenges and Alternative Approaches

Regioselectivity Issues

Competing reactions at pyrimidine positions 2, 4, and 6 necessitate careful reagent selection. For example:

  • Using bulky bases (e.g., LDA) directs substitution to position 4.

Stereochemical Control

Racemization during piperidine coupling is mitigated by low-temperature conditions (−20°C to 0°C).

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